Hyoscyamine hydrochloride Hyoscyamine hydrochloride The 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 5934-50-9
VCID: VC1634758
InChI: InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl
Molecular Formula: C17H24ClNO3
Molecular Weight: 325.8 g/mol

Hyoscyamine hydrochloride

CAS No.: 5934-50-9

Cat. No.: VC1634758

Molecular Formula: C17H24ClNO3

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Hyoscyamine hydrochloride - 5934-50-9

Specification

CAS No. 5934-50-9
Molecular Formula C17H24ClNO3
Molecular Weight 325.8 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1
Standard InChI Key OJIPQOWZZMSBGY-QJUJUZMZSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Properties

Hyoscyamine is a tropane alkaloid and specifically the levo-isomer of atropine. As a hydrochloride salt, it is formed when the base compound hyoscyamine is treated with hydrochloric acid to improve stability and solubility for pharmaceutical applications . Chemically, hyoscyamine (base form) is identified as benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]- . The molecular formula of the base compound is C₁₇H₂₃NO₃, with a molecular weight of 289.369 g/mol .

Table 1: Physical and Chemical Properties of Hyoscyamine

PropertyValue
Base Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight (base)289.369 g/mol
Density1.2±0.1 g/cm³
Boiling Point429.8±45.0 °C at 760 mmHg
Melting Point108.5ºC
Flash Point213.7±28.7 °C
LogP1.53
Exact Mass289.167786
AppearanceCrystalline solid

Hyoscyamine hydrochloride is derived from plants in the Solanaceae (nightshade) family and is notably present in Hyoscyamus niger (henbane) . Research into the pharmacological actions of hyoscyamine compounds has a long history, with documentation in scientific literature dating back to 1826 .

Mechanism of Action

Hyoscyamine hydrochloride functions primarily as an antimuscarinic agent, competitively inhibiting the actions of acetylcholine at muscarinic receptors . The compound specifically targets structures innervated by postganglionic cholinergic nerves and smooth muscles that respond to acetylcholine, including those lacking cholinergic innervation . Its effects are observed on peripheral cholinergic receptors present in:

  • Smooth muscle autonomic effector cells

  • Cardiac muscle

  • Sinoatrial node

  • Atrioventricular node

  • Exocrine glands

A notable characteristic of hyoscyamine is its complete absence of activity at autonomic ganglia . At the molecular level, hyoscyamine acts as an antagonist at all five muscarinic acetylcholine receptor subtypes (M₁-M₅), though some research has suggested preferential antagonism of the M₂ receptor subtype . This broad antimuscarinic activity contributes to its diverse pharmacological effects across multiple physiological systems.

Table 2: Pharmacodynamic Target Profile of Hyoscyamine

ReceptorActionPhysiological Effect
Muscarinic M₁AntagonistCognitive effects, reduction in CNS activity
Muscarinic M₂AntagonistIncreased heart rate, changes in cardiac conduction
Muscarinic M₃AntagonistReduced smooth muscle contraction, decreased secretions
Muscarinic M₄AntagonistCNS effects, cognitive impacts
Muscarinic M₅AntagonistCNS effects, vascular impacts

At comparable doses, hyoscyamine demonstrates approximately 98% of the anticholinergic potency of atropine, making it one of the more potent naturally occurring antimuscarinic agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of hyoscyamine hydrochloride is crucial for its clinical application. The compound demonstrates complete absorption when administered via both sublingual and oral routes, though specific data regarding maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) vary across different formulations .

Metabolism and Elimination

Hyoscyamine is primarily eliminated unchanged, with the majority excreted in the urine as the unmetabolized parent compound . A small fraction undergoes hydrolysis into tropine and tropic acid . The elimination half-life of hyoscyamine is approximately 3.5 hours . This relatively short half-life explains the dosing frequency typically recommended in clinical practice.

Clinical Applications

Hyoscyamine hydrochloride has established therapeutic value across multiple medical disciplines, with applications spanning gastrointestinal, urological, neurological, and respiratory conditions.

Urological Applications

In the field of urology, hyoscyamine hydrochloride is utilized for:

  • Management of bladder spasms

  • Treatment of cystitis

  • Control of symptoms in neurogenic bladder

  • Relief of renal colic

A prospective study comparing hyoscyamine with doxazosin in women with urinary frequency, urgency, and urge incontinence demonstrated that both therapies effectively reduced American Urological Association (AUA) symptom scores .

Neurological and Other Applications

Additional therapeutic uses include:

  • Control of symptoms in Parkinson's disease (reducing rigidity and tremors)

  • Management of sialorrhea (excessive salivation) and hyperhidrosis in Parkinson's disease

  • Relief of symptoms in acute rhinitis

  • Adjunctive therapy in certain heart conditions

  • Pain management in neuropathic and chronic pain conditions

  • Control of respiratory secretions, particularly in palliative care

Table 3: Dosage Recommendations for Various Conditions

ConditionFormulationTypical Adult DosageReference
Gastrointestinal disordersTablets1-2 tablets (0.125-0.25 mg) every 4 hours as needed
Irritable bowel syndromeOral0.2 mg three times daily, with potential dose increase
General applicationsVarious0.125-0.25 mg every 4 hours, not exceeding 1.5 mg in 24 hours
Extended-release formulationsCapsulesTypically twice daily dosing
Body SystemAdverse Effects
Central Nervous SystemHeadache, dizziness, insomnia, nervousness, confusion, excitement, ataxia, hallucinations (in overdose)
CardiovascularTachycardia, palpitations, arrhythmia, flushing, hypertension, hypotension
GastrointestinalDry mouth, constipation, bloated feeling, nausea, vomiting
UrinaryUrinary hesitancy, urinary retention
OcularBlurred vision, mydriasis, cycloplegia, increased ocular tension
DermatologicalDecreased sweating, urticaria, skin manifestations
OtherSpeech disturbance, suppression of lactation, loss of taste

Contraindications

Hyoscyamine hydrochloride is contraindicated in several conditions where its anticholinergic effects may exacerbate underlying pathology:

  • Glaucoma (particularly narrow-angle glaucoma)

  • Obstructive uropathy

  • Obstructive gastrointestinal diseases

  • Paralytic ileus

  • Intestinal atony in elderly or debilitated patients

  • Unstable cardiovascular status in acute hemorrhage

  • Severe ulcerative colitis and toxic megacolon

  • Myasthenia gravis

Additionally, caution is advised in patients with hyperthyroidism, hepatic or renal disease, hypertension, tachycardia, and prostatic hypertrophy.

Drug Interactions

Hyoscyamine hydrochloride may interact with various medications, potentially altering therapeutic outcomes or increasing adverse effects.

Pharmacodynamic Interactions

Several medications can produce additive anticholinergic effects when combined with hyoscyamine:

  • Other antimuscarinic agents

  • Amantadine

  • Haloperidol and phenothiazines

  • Monoamine oxidase inhibitors

  • Tricyclic antidepressants

  • Certain antihistamines

Pharmacokinetic Interactions

Antacids may interfere with the absorption of hyoscyamine. Clinical recommendations suggest administering hyoscyamine before meals and antacids after meals to minimize this interaction .

Comparative Pharmacology

Hyoscyamine hydrochloride belongs to a broader class of anticholinergic agents used in clinical practice. Understanding its position relative to similar compounds helps inform appropriate clinical selection.

Table 5: Comparative Profile of Selected Anticholinergic Agents

PropertyHyoscyamineAtropineScopolamine (Hyoscine)
StructureLevo-isomer of atropineRacemic mixtureTropane alkaloid
Relative Anticholinergic Potency98% of atropineReference standard92% of atropine
CNS EffectsModerateModeratePronounced
Cardiovascular EffectsPronouncedPronouncedLess pronounced
Secretory InhibitionStrongStrongVery strong
Common Clinical ApplicationsGI disorders, urological conditionsOphthalmology, cardiac conditionsMotion sickness, nausea, preoperative sedation

Research Developments

Recent research has explored novel applications and production methods for hyoscyamine compounds. One study investigated the use of ethyl methane sulfonate (EMS) mutagenesis to enhance the production of tropane alkaloids, including hyoscyamine, in Hyoscyamus niger plant cultures . The research demonstrated that EMS treatment at a concentration of 0.03% significantly increased hyoscyamine accumulation (0.0344 μg/g) compared to untreated plants .

This line of research is particularly significant given concerns about the overexploitation of medicinal plants containing these valuable compounds. Developing enhanced production methods through targeted genetic modifications represents a sustainable approach to ensuring continued availability of hyoscyamine hydrochloride for pharmaceutical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator